3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is a complex organic compound with a unique structure that includes a quinoline ring, a nitrile group, a nitro group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the nitrile group, nitro group, and methylthio substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The methylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted quinoline compounds.
Scientific Research Applications
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-
- 3-Quinolinecarbonitrile, 1,4-dihydro-8-methoxy-4-oxo-
Uniqueness
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- is unique due to the presence of both the nitro and methylthio groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H7N3O3S |
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Molecular Weight |
261.26 g/mol |
IUPAC Name |
8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15) |
InChI Key |
OGWODMNBJXPPDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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